LG101506 is a synthetic, selective modulator of Retinoid X Receptors (RXRs). [, , , , , , ] RXRs are nuclear receptors that play a crucial role in regulating gene expression by forming heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoic Acid Receptors (RARs). [, ] LG101506 exhibits a unique binding profile, selectively activating RXR:PPARα and RXR:PPARγ heterodimers while demonstrating minimal activity on RXR:RARα, RXR:LXRα, RXR:LXRβ, or RXR:FXRα heterodimers and RXR homodimers. [] This selectivity makes LG101506 a valuable tool in dissecting the complex signaling pathways governed by RXR and its partners, particularly in metabolic diseases like type 2 diabetes. []
Mechanism of Action
LG101506 acts as a selective modulator of RXR, meaning it binds to RXR and influences its interaction with other nuclear receptors, ultimately impacting gene expression. [, , , ] Its mechanism of action involves selective activation of RXR:PPARα and RXR:PPARγ heterodimers while sparing other RXR heterodimers and homodimers. [] This specific modulation profile distinguishes LG101506 from pan-RXR agonists and contributes to its unique pharmacological profile. []
Applications
Metabolic Diseases:
LG101506 shows promise as a potential therapeutic agent for metabolic diseases, particularly type 2 diabetes. [, ] Studies demonstrate its ability to:
Enhance insulin sensitivity: In rodent models of insulin resistance and type 2 diabetes, LG101506 effectively improves insulin sensitivity, highlighting its potential for treating glucose dysregulation. [, ]
Improve glucose metabolism: LG101506 demonstrates glucose-lowering effects, further supporting its potential in managing hyperglycemia associated with diabetes. []
Reduce body weight gain: Unlike some other insulin-sensitizing agents, LG101506 exhibits a weight-reducing effect, offering a potential advantage in managing obesity often associated with metabolic disorders. [, ]
Cancer Research:
Anti-Tumor Activity: In breast cancer models, LG101506 displayed significant anti-tumor activity, reducing tumor growth and extending survival. [, ]
Immune Modulation: Research suggests that LG101506 can modulate the tumor microenvironment by decreasing immunosuppressive cells like Myeloid-Derived Suppressor Cells (MDSCs) and CD4+ regulatory T cells while increasing the activity of cytotoxic T cells. [, ] This immunomodulatory effect contributes to its anti-tumor activity.
Aldehyde Oxidase Regulation:
Studies show that LG101506 can decrease the expression of Aldehyde Oxidase 1 (AOX1), an enzyme involved in drug metabolism. [] This finding suggests its potential role in modulating drug metabolism pathways, which could have implications for drug interactions and toxicity. []
Related Compounds
LG100268
Compound Description: LG100268 is a potent and selective retinoid X receptor (RXR) agonist. [, , , , , , ] It exhibits anti-inflammatory and anticarcinogenic properties, notably suppressing lung carcinogenesis in mice models. [, ] LG100268 demonstrates synergistic effects when combined with other anticancer agents like vorinostat and carboplatin/paclitaxel. [] It can reduce tumor burden and hinder the development of high-grade adenocarcinomas. [] Studies also show it effectively suppresses the synthesis and secretion of inflammatory molecules such as nitric oxide, IL6, IL1β, CXCL2, and CSF3 in macrophage-like cells. []
9-cis-Retinoic Acid
Compound Description: 9-cis-Retinoic Acid is a naturally occurring retinoid that acts as a pan-agonist, activating both RXR and retinoic acid receptors (RARs). [] Studies demonstrate that it effectively upregulates AOX1 mRNA expression in a time- and concentration-dependent manner. [] Mechanistically, it functions by promoting the transcriptional activity of the AOX1 gene. []
Rosiglitazone
Compound Description: Rosiglitazone belongs to the thiazolidinedione (TZD) class of drugs, known for their insulin-sensitizing effects by acting as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. [] While effective in improving insulin sensitivity, rosiglitazone is associated with side effects like weight gain. []
Relevance: Although structurally different from LG101506, rosiglitazone is relevant because it highlights a key advantage of LG101506 as a potential therapeutic agent for type 2 diabetes. [] Unlike rosiglitazone, which often leads to weight gain, LG101506 exhibits the beneficial effect of reducing body weight gain and food consumption. [] This difference stems from their distinct mechanisms of action and downstream effects on metabolic pathways, emphasizing the potential of LG101506 as a more favorable treatment option. []
Bexarotene
Compound Description: Bexarotene is a rexinoid approved by the FDA for treating cutaneous T-cell lymphoma. [, , ] It functions as an RXR agonist and has shown potential in preclinical models for cancer treatment and immune modulation. [, , ]
LG100754
Compound Description: LG100754 is an RXR modulator with a unique activity profile, acting as an antagonist of RXR homodimers but an agonist of RXR heterodimers, specifically with PPAR and RAR. [, ] It has shown the ability to induce AOX1 expression in a concentration-dependent manner, suggesting a role for both RXR homodimers and heterodimers in AOX1 regulation. []
Relevance: LG100754, like LG101506, underscores the importance of selectively targeting specific RXR interactions to achieve desired therapeutic outcomes. [] Both compounds modulate RXR activity, but they exhibit distinct preferences for different RXR partnerships, ultimately leading to variations in their biological effects. [] These findings highlight the complexity of RXR signaling and the potential for developing tailored therapies based on specific RXR modulators. []
CD3254
Compound Description: CD3254 is a selective RXR agonist that effectively induces AOX1 mRNA expression in a concentration-dependent manner. [] This induction is achieved through a transcriptional mechanism, suggesting CD3254's ability to modulate gene expression by activating RXR-mediated pathways. []
Relevance: CD3254 is relevant to LG101506 due to its shared ability to activate RXRs, although their selectivity profiles may differ. [] CD3254, as a potent RXR agonist, provides insights into the potential of targeting RXR for therapeutic purposes, as demonstrated by its effect on AOX1 expression. [] This finding aligns with the overall research direction of exploring RXR modulators, like LG101506, for various disease applications. []
SR11237
Compound Description: SR11237 acts as a selective RXR agonist and effectively induces AOX1 mRNA expression in a concentration-dependent manner. [] Similar to other RXR activators, its mechanism of action involves transcriptional regulation, leading to increased AOX1 gene expression. []
Relevance: Like LG101506, SR11237 belongs to the class of selective RXR activators. [] Despite their structural differences, both compounds share the ability to modulate RXR activity and influence downstream gene expression. [] Specifically, SR11237's effect on AOX1 expression highlights the potential of targeting RXR signaling for therapeutic interventions, further supporting the research rationale behind developing compounds like LG101506. []
AGN194204
Compound Description: AGN194204 is a selective RXR agonist that demonstrates efficacy in preclinical studies for treating metabolic syndrome. [, ] Similar to other RXR agonists, it exhibits glucose-lowering and insulin-sensitizing effects, but it can also lead to undesirable side effects such as hypertriglyceridemia. []
MSU-42011
Compound Description: MSU-42011 is a novel rexinoid that demonstrates promising results in a preclinical model of HER2-positive breast cancer. [] It effectively reduces tumor growth by enhancing the interaction between dendritic cells and T cells within the tumor microenvironment. [] This interaction leads to increased activation of cytotoxic T cells, promoting an anti-tumor immune response. []
Relevance: Although structurally distinct from LG101506, MSU-42011 highlights the potential of targeting RXRs for cancer immunotherapy. [] Both compounds belong to the class of rexinoids and share the ability to modulate immune responses, although their specific mechanisms and target cell populations may differ. [, ] MSU-42011's success in enhancing anti-tumor immunity provides further support for exploring the immunomodulatory properties of RXR-targeting compounds like LG101506 in cancer treatment. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Methylproamine is a DNA-binding radioprotector which, on the basis of published pulse radiolysis studies, acts by repair of transient radiation-induced oxidative species on DNA.IC50 Value: N/ATarget: DNA-binding radioprotectorin vitro: The extent of radioprotection at the clonogenic survival endpoint increased with methylproamine concentration up to a maximum dose modification factor (DMF) of 2.0 at 10 μM. At least 0.1 fmole/nucleus of methylproamine is required to achieve a substantial level of radioprotection (DMF of 1.3) with maximum protection (DMF of 2.0) achieved at 0.23 fmole/nucleus. The γH2AX focus yield per cell nucleus 45 min after irradiation decreased with drug concentration with a DMF of 2.5 at 10 μM [1]. Methylproamine-treated cells had fewer γH2AX foci after IR compared to untreated cells. Also, the presence ofmethylproamine decreased the amount of lower molecular weight DNA entering the gel as shown by the pulsed field gel electrophoresis assay [2]. Experiments with V79 cells have shown that methylproamine is approximately 100-fold more potent than the classical aminothiol radioprotector WR1065. The crystal structures of methylproamine and proamine complexes with the dodecamer d(CGCGAATTCGCG)(2) confirm that the new analogues also are minor groove binders [3].in vivo: N/AClinical trial: N/A
Eptifibatide is a synthetic homodetic cyclic peptide comprising N(alpha)-(3-sulfanylpropanoyl)homoarginyl, glycyl, aspartyl, tryptophyl, prolyl and cysteinamide residues connected in sequence and cyclised via a disulfide bond. Derived from a protein found in the venom of the southeastern pygmy rattlesnake, Sistrurus miliarus barbouri, eptifibatide is an anti-coagulant that inhibits platelet aggregation by selectively blocking the platelet glycoprotein IIb/IIIa receptor, so preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands. It is used in the management of unstable angina and in patients undergoing coronary angioplasty and stenting procedures. It has a role as a platelet aggregation inhibitor and an anticoagulant. It is an organic disulfide, a macrocycle and a homodetic cyclic peptide. Synthetic cyclic hexapeptide that binds to platelet receptor glycoprotein and inhibits platelet aggregation. Derived from venom of the Southeastern pygmy rattlesnake (Sistrurus miliarus barbouri), eptifibatide is a cyclic heptapeptide that belongs to the class of arginin-glycin-aspartat-mimetics. Eptifibatide is a Platelet Aggregation Inhibitor. The physiologic effect of eptifibatide is by means of Decreased Platelet Aggregation. Eptifibatide is a cyclical heptapeptide with anticoagulant activity. Eptifibatide selectively and reversibly binds to and blocks the platelet glycoprotein IIb/IIIa receptor. This prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands and leads to an inhibition of platelet aggregation and prevents thrombus development. Cyclic peptide that acts as a platelet glycoprotein IIB-IIIA antagonist, reversibly inhibiting the binding of FIBRINOGEN; VON WILLEBRAND FACTOR; and other adhesive molecules to the GPIIB-IIIA RECEPTORS of platelets. It is used in the management of UNSTABLE ANGINA and in patients undergoing coronary ANGIOPLASTY and stenting procedures.
DMA is a DNA dye.Target:Hoechst stains are part of a family of blue fluorescent dyes used to stain DNA. These Bis-benzimides were originally developed by Hoechst AG, which numbered all their compounds so that the dye Hoechst 33342 is the 33342nd compound made by the company. There are three related Hoechst stains: Hoechst 33258, Hoechst 33342, and Hoechst 34580. The dyes Hoechst 33258 and Hoechst 33342 are the ones most commonly used and they have similarexcitation/emission spectra. Both dyes are excited by ultraviolet light at around 350 nm, and both emit blue/cyan fluorescent light around anemission maximum at 461 nm. Unbound dye has its maximum fluorescence emission in the 510-540 nm range. Hoechst dyes are soluble in water and in organic solvents such as dimethyl formamide or dimethyl sulfoxide. Concentrations can be achieved of up to 10 mg/mL. Aqueous solutions are stable at 2-6 °C for at least six months when protected from light. For long-term storage the solutions are instead frozen at ≤-20 °C.The dyes bind to the minor groove of double-stranded DNA with a preference for sequences rich in adenine andthymine. Although the dyes can bind to all nucleic acids, AT-rich double-stranded DNA strands enhance fluorescence considerably.Hoechst dyes are cell-permeable and can bind to DNA in live or fixed cells. Therefore, these stains are often called supravital, which means that cells survive a treatment with these compounds. Cells that express specific ATP-binding cassette transporter proteins can also actively transport these stains out of their cytoplasm.
Cilengitide is an oligopeptide. Cilengitide has been used in trials studying the treatment of Sarcoma, Gliomas, Lymphoma, Leukemia, and Lung Cancer, among others. Cilengitide is a cyclic Arg-Gly-Asp peptide with potential antineoplastic activity. Cilengitide binds to and inhibits the activities of the alpha(v)beta(3) and alpha(v)beta(5) integrins, thereby inhibiting endothelial cell-cell interactions, endothelial cell-matrix interactions, and angiogenesis. (NCI04)
Ro 48-8071 fumarate is a fumarate salt obtained by combining Ro 48-8071 with one molar equivalent of fumaric acid. An inhibitor of lanosterol synthase. It has a role as an EC 5.4.99.7 (lanosterol synthase) inhibitor and an antineoplastic agent. It contains a fumarate(1-) and a Ro 48-8071(1+).
Dioscin is a spirostanyl glycoside that consists of the trisaccharide alpha-L-Rha-(1->4)-[alpha-L-Rha-(1->2)]-beta-D-Glc attached to position 3 of diosgenin via a glycosidic linkage. It has a role as a metabolite, an antifungal agent, an antiviral agent, an antineoplastic agent, an anti-inflammatory agent, a hepatoprotective agent, an apoptosis inducer and an EC 1.14.18.1 (tyrosinase) inhibitor. It is a spirostanyl glycoside, a spiroketal, a hexacyclic triterpenoid and a trisaccharide derivative. It is functionally related to a diosgenin. It derives from a hydride of a spirostan. Dioscin is a natural product found in Dioscorea collettii, Dioscorea deltoidea, and other organisms with data available. See also: Dioscorea polystachya tuber (part of).
K-7174 is a novel cell adhesion inhibitor; inhibits the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by either IL-1β or TNF-α.IC50 value:Target: GATA-specific inhibitorin vitro: K-7174 inhibited the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by either tumor necrosis factor alpha or interleukin-1beta, without affecting the induction of intercellular adhesion molecule-1 or E-selectin. K-7174 had no effect on the stability of VCAM-1 mRNA.K-7174 did not influence the binding to any of the following binding motifs: octamer binding protein, AP-1, SP-1, ets, NFkappaB, or interferon regulatory factor [1]. Addition of 10 microM K-7174 rescued these inhibitions of Epo protein production and promoter activity induced by IL-1beta, TNF-alpha, or L-NMMA, respectively [2]. K-7174 had the potential to induce endoplasmic reticulum (ER) stress evidenced by induction of GRP78 and CHOP.Other inducers of ER stress completely reproduced the effects of K-7174 including suppression of lipid accumulation, blockade of induction of adiponection and PPARgamma and maintenance of MCP-1 expression [3].in vivo: K-7174, one of proteasome inhibitory homopiperazine derivatives, exhibits a therapeutic effect, which is stronger when administered orally than intravenously, without obvious side effects in a murine myeloma model. Moreover, K-7174 kills bortezomib-resistant myeloma cells carrying a β5-subunit mutation in vivo and primary cells from a patient resistant to bortezomib [4].